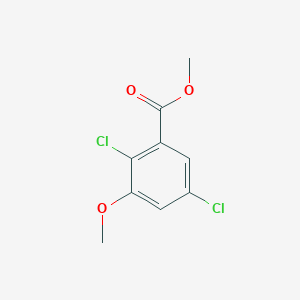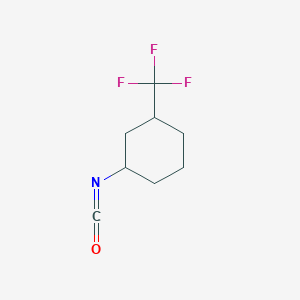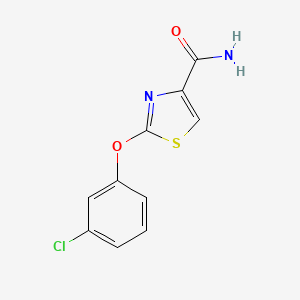
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester is a boronic acid ester commonly used in organic chemistry. It has a molecular weight of 298.14 g/mol . The IUPAC name for this compound is 2-(2,3-difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of this compound is C15H21BF2O3 . The InChI code is 1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, boronic acid esters are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which conjoin chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.14 g/mol . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Cross-Coupling Reactions
2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester, serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method is noted for its high yields and complete retention of the configuration of the double bonds, showcasing the ester's utility in creating complex organic structures (Takagi et al., 2002).
Polymer Synthesis
The ester is instrumental in the synthesis of polymeric materials with tailored light emission properties. For instance, its involvement in the Suzuki coupling reaction leads to the creation of chromophore-containing perfluorocyclobutyl (PFCB) polymers, notable for their high molecular weights, excellent thermal stability, and versatile luminescence characteristics (Neilson et al., 2007).
Phosphorescence Study
A surprising discovery revealed that arylboronic esters, including those similar to 2,3-difluoro-5-isopropoxyphenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules, opening new avenues for research in material science (Shoji et al., 2017).
Fluorination and Borylation Methods
Recent advancements have demonstrated the ester's role in the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes, leading to the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters. This method underscores the ester's utility in introducing fluorine atoms into organic compounds, which is crucial for developing pharmaceuticals and agrochemicals (Zhang et al., 2017).
Catalyst-Transfer Polymerization
The ester is key in catalyst-transfer Suzuki-Miyaura condensation polymerization, enabling the synthesis of boronate-terminated π-conjugated polymers. This method produces high-molecular-weight polymers with boronic acid ester moieties at both ends, demonstrating the ester's significance in the development of functional polymeric materials (Nojima et al., 2016).
Mécanisme D'action
Mode of Action
Boronic acids and their esters, such as wid33133, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
Organoboron compounds, like wid33133, are known for their significant utility in asymmetric synthesis . They can be transformed into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .
Action Environment
It’s worth noting that organoboron compounds, like wid33133, are known to be sensitive to air and moisture .
Propriétés
IUPAC Name |
2-(2,3-difluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBFDZRJBBPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)







